molecular formula C19H20N2O3 B2791279 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide CAS No. 1261015-37-5

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

Cat. No.: B2791279
CAS No.: 1261015-37-5
M. Wt: 324.38
InChI Key: XRUSVRGBWXNOMB-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic amide derivative featuring a cyano group at the C2 position, a 2,4-dimethoxyphenyl substituent at C3, and an N-(2-methylphenyl) group. This compound is structurally characterized by its electron-withdrawing cyano moiety and electron-donating methoxy groups, which influence its electronic and steric properties.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUSVRGBWXNOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological mechanisms, and empirical studies related to this compound, highlighting its pharmacological potential.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base, followed by cyanoethylation using acrylonitrile. This process allows for the formation of the desired product with specific functional groups that enhance its biological activity.

The mechanism of action for this compound is believed to involve its interaction with various molecular targets within biological systems. The cyano group acts as an electrophile, which can react with nucleophilic sites in biomolecules. The methoxy groups may increase lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays have shown that this compound has cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human acute monocytic leukemia)
  • CEM-13 (human childhood acute lymphoblastic leukemia)

The compound demonstrated IC50 values in the micromolar range, indicating significant potency compared to established chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner across these cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary data suggest it exhibits activity against various bacterial strains, potentially inhibiting bacterial growth through mechanisms similar to those observed in its anticancer applications .

Case Studies

Several empirical studies have focused on the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxicity of the compound against different cancer cell lines.
    • Findings : The compound showed significant growth inhibition in MCF-7 and U-937 cell lines with IC50 values of 0.65 µM and 1.5 µM respectively. Apoptotic pathways were activated as evidenced by increased caspase activity and PARP cleavage .
  • Antimicrobial Assessment :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC18H20N2O3
Molecular Weight300.36 g/mol
IC50 (MCF-7)0.65 µM
IC50 (U-937)1.5 µM
MIC (S. aureus)10 µg/mL
MIC (E. coli)10 µg/mL

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis for developing new chemical entities. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a versatile intermediate for creating complex molecules.

Research indicates that 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide exhibits notable biological activities:

  • Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle interference and apoptosis induction.

Medicinal Chemistry

Given its unique structure, this compound is being investigated for potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs with specific activities against diseases.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli
Anticancer MechanismInduced apoptosis in breast cancer cell lines through mitochondrial pathways
Synthesis OptimizationEnhanced yield using continuous flow reactors in industrial settings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,4-Dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide (Compound 171)

  • Structure: Shares the 3-(2,4-dimethoxyphenyl)propanamide backbone but lacks the C2 cyano group. The amide nitrogen is substituted with a 4-methylpyridin-2-yl group instead of 2-methylphenyl.
  • Synthesis: Prepared via coupling of 3-(2,4-dimethoxyphenyl)propionic acid with 2-amino-4-methylpyridine using PyBOP and DIPEA in DMF at 110°C .
  • The pyridine ring introduces aromatic π-stacking capabilities, which may enhance solubility compared to the hydrophobic 2-methylphenyl group in the target compound.

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide

  • Structure : Nearly identical to the target compound but features a 2,4-dimethylphenyl group instead of 2-methylphenyl at the amide nitrogen.
  • Commercial Status : Listed as a discontinued product in chemical catalogs, suggesting challenges in synthesis, stability, or commercial demand .
  • Comparison :
    • The additional methyl group at the para position of the phenyl ring increases steric bulk, which may reduce membrane permeability or alter binding pocket interactions in biological systems.

N-(2-Chlorophenyl)-2-(2,4-dimethylphenoxy)propanamide

  • Structure: Differs in the absence of the cyano group and substitution of the 3-(2,4-dimethoxyphenyl) moiety with a 2,4-dimethylphenoxy group.
  • Molecular Weight : 303.78 g/mol (vs. ~340 g/mol for the target compound).
  • Key Differences: The phenoxy group introduces ether linkages, enhancing hydrophilicity compared to the dimethoxyphenyl-cyano system.

Electronic Effects

  • The cyano group in the target compound acts as a strong electron-withdrawing group, polarizing the propanamide backbone and increasing electrophilicity. This contrasts with analogs lacking the cyano group (e.g., Compound 171), which exhibit reduced reactivity .

Solubility and Stability

  • Methoxy groups in the 2,4-dimethoxyphenyl moiety enhance solubility in polar solvents, while the 2-methylphenyl group contributes to lipophilicity. Comparatively, Compound 171’s pyridine ring improves aqueous solubility due to its basic nitrogen atom .

Toxicity Considerations

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide to maximize yield and purity?

  • Methodological Answer : Synthesis can be optimized using a multi-step approach:

Substitution Reaction : React 2,4-dimethoxyphenyl precursors with cyanoacetic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyano group .

Condensation : Use condensing agents like EDC or DCC to couple intermediates with 2-methylphenylamine. Monitor pH and temperature (25–40°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
SubstitutionK₂CO₃, DMF, 80°C65–75%
CondensationEDC, CH₂Cl₂, RT70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), cyano (-CN), and methylphenyl groups. For example, the 2-methylphenyl group shows a singlet at ~δ 2.3 ppm (CH₃) .
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays with purified targets like kinases) to reduce variability. For example, control solvent effects (DMSO concentration ≤0.1%) .
  • Data Normalization : Normalize activity data to positive controls (e.g., known inhibitors) and report IC₅₀ values with confidence intervals.
  • Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl or chloro derivatives) to identify substituent-specific activity trends .

Q. What computational methods are suitable for predicting this compound’s binding affinity to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 or kinase domains). Validate with crystallographic data from analogs (e.g., PDB ID: G1L) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures of ethanol, acetonitrile, and water (v/v) for slow evaporation at 4°C .
  • Additives : Include trace acetic acid to enhance crystal lattice formation.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data. Refinement with SHELXL .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies for this compound?

  • Methodological Answer :
  • Reaction Sensitivity : The cyano group’s susceptibility to hydrolysis under acidic conditions may reduce yields. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Byproduct Formation : Monitor intermediates via TLC/HPLC to detect side products (e.g., de-methoxy derivatives). Optimize stoichiometry (1:1.2 molar ratio of amine to acylating agent) .

Structural and Functional Insights

Q. What role do the methoxy groups play in this compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DMSO) but reduce logP. Compare with chloro analogs (logP ~3.5 vs. ~2.8 for methoxy) .
  • Bioactivity : Methoxy substituents at 2,4-positions may sterically hinder interactions with hydrophobic enzyme pockets. Test methyl or hydroxyl analogs for SAR .

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